molecular formula C13H14F3N3 B286471 {4-[4-(Trifluoromethyl)phenyl]-1-piperazinyl}acetonitrile

{4-[4-(Trifluoromethyl)phenyl]-1-piperazinyl}acetonitrile

Cat. No.: B286471
M. Wt: 269.27 g/mol
InChI Key: NWPWYUZMJZEPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[4-(Trifluoromethyl)phenyl]-1-piperazinyl}acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFPAN and has a molecular formula of C13H12F3N3.

Mechanism of Action

The exact mechanism of action of TFPAN is not fully understood. However, it is believed that TFPAN acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action is thought to be responsible for its antipsychotic and antidepressant properties.
Biochemical and Physiological Effects:
TFPAN has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. TFPAN has also been shown to decrease the levels of glutamate, which is a neurotransmitter that is involved in the development of psychosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using TFPAN in lab experiments is its high potency. This makes it an ideal compound for studying the effects of dopamine and serotonin on the brain. However, one of the limitations of TFPAN is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for the study of TFPAN. One area of research is the development of new compounds that are based on the structure of TFPAN. These compounds could have improved efficacy and fewer side effects than TFPAN. Another area of research is the investigation of the potential use of TFPAN in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Finally, the development of new methods for synthesizing TFPAN could lead to more efficient and cost-effective production of this important compound.

Synthesis Methods

The synthesis of TFPAN involves the reaction of 1-(4-amino-phenyl)-piperazine with 4-(trifluoromethyl)benzaldehyde in the presence of acetonitrile. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

TFPAN has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. TFPAN has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetonitrile

InChI

InChI=1S/C13H14F3N3/c14-13(15,16)11-1-3-12(4-2-11)19-9-7-18(6-5-17)8-10-19/h1-4H,6-10H2

InChI Key

NWPWYUZMJZEPLM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC#N)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CN(CCN1CC#N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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